5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile

Physicochemical profiling Drug-likeness CNS permeability

Researchers needing a bifunctional pyrazole scaffold for CNS drug discovery often lack orthogonal reactive handles. CAS 1135324-00-3 provides two primary amino groups enabling selective, sequential derivatization-a capability absent in simpler phenyl, 4-chlorophenyl, or 4-methylphenyl analogs. XLogP3=1.1 and TPSA=78.3 Ų align with CNS MPO guidelines for blood-brain barrier penetration. Serves as a versatile precursor for pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. Available at ≥95% purity for high-throughput synthesis workflows.

Molecular Formula C10H9N5
Molecular Weight 199.21 g/mol
CAS No. 1135324-00-3
Cat. No. B1294055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile
CAS1135324-00-3
Molecular FormulaC10H9N5
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N2C(=C(C=N2)C#N)N
InChIInChI=1S/C10H9N5/c11-5-7-6-14-15(10(7)13)9-3-1-8(12)2-4-9/h1-4,6H,12-13H2
InChIKeyYXXUVSBXKHJNKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile Overview


5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile (CAS 1135324-00-3) is a heterocyclic compound featuring a 5-aminopyrazole core with a 4-carbonitrile group and a para-aminophenyl substituent. This substitution pattern confers a distinct physicochemical profile, including a molecular weight of 199.21 g/mol, an XLogP3 of 1.1, and a topological polar surface area (TPSA) of 78.3 Ų [1]. The compound is primarily utilized as a versatile building block for the synthesis of more complex heterocyclic scaffolds, particularly in early-stage drug discovery and chemical biology research . Its bifunctional nature—combining an amino group on both the pyrazole and phenyl rings—enables unique derivatization pathways not accessible to simpler analogs.

Why 5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile Differs from Analogs


Closely related 5-aminopyrazole-4-carbonitriles with different 1‑phenyl substituents—such as the unsubstituted phenyl, 4‑chlorophenyl, or 4‑methylphenyl analogs—exhibit markedly different lipophilicity, hydrogen‑bonding capacity, and polarity. For example, replacing the para‑amino group with hydrogen, chlorine, or a methyl group increases XLogP3 from 1.1 to 1.8–2.4 and reduces the hydrogen bond donor count from 2 to 1 [1][2][3]. These differences fundamentally alter solubility, permeability, and potential target engagement. Consequently, substituting these analogs in a synthetic or biological workflow without rigorous validation risks altering compound behavior, compromising reaction outcomes, or invalidating structure‑activity relationship (SAR) interpretations. The following quantitative evidence underscores why the para‑aminophenyl variant occupies a distinct position in the chemical space of this scaffold.

Quantitative Differentiation vs. Key Analogs


Reduced Lipophilicity Enhances CNS Drug-Likeness

5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile exhibits an XLogP3 of 1.1 [1]. In contrast, the unsubstituted phenyl analog (5-amino-1-phenyl-1H-pyrazole-4-carbonitrile) has an XLogP3 of 1.8 [2], the 4-chlorophenyl analog has an XLogP3 of 2.4 [3], and the 4-methylphenyl analog has an XLogP3 of 2.2 [4]. The para‑amino group reduces lipophilicity by 0.7–1.3 log units compared to these analogs.

Physicochemical profiling Drug-likeness CNS permeability

Additional Hydrogen Bond Donor Expands Utility

The compound possesses 2 hydrogen bond donor (HBD) sites—the 5‑amino group on the pyrazole and the para‑amino group on the phenyl ring. In comparison, the phenyl, 4‑chlorophenyl, and 4‑methylphenyl analogs each have only 1 HBD (the pyrazole amino group only) [1][2][3][4]. The target compound also offers 4 hydrogen bond acceptors (HBA) versus 3 HBA for the comparators [1][2][3][4].

Hydrogen bonding Molecular recognition Derivatization

Higher TPSA Improves Solubility and Reduces Permeability

5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile has a topological polar surface area (TPSA) of 78.3 Ų [1]. This is substantially higher than the TPSA of the phenyl, 4‑chlorophenyl, and 4‑methylphenyl analogs, all of which measure 54.5 Ų [2][3][4]. The 23.8 Ų increase is directly attributable to the additional primary amino group on the phenyl ring.

Solubility Permeability ADME prediction

Molecular Weight Impact on ADME Profiles

The molecular weight of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile is 199.21 g/mol [1]. This is higher than the unsubstituted phenyl analog (184.20 g/mol) [2] but lower than the 4‑chlorophenyl analog (218.64 g/mol) [3]. The para‑amino substitution adds 15.0 Da relative to the phenyl analog.

Molecular weight Pharmacokinetics ADME

5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile Applications


CNS-Penetrant Drug Candidate Optimization

The compound's reduced lipophilicity (XLogP3 = 1.1) and higher TPSA (78.3 Ų) relative to halogenated or unsubstituted phenyl analogs make it a preferred building block for central nervous system (CNS) drug discovery programs. These properties align with CNS MPO guidelines, which favor logP values between 1–3 and TPSA below 90 Ų [1]. Incorporating this scaffold may improve blood-brain barrier penetration while maintaining aqueous solubility, as evidenced by its computed descriptors [2].

Bioconjugatable Probes and Affinity Reagents

The presence of two primary amino groups—one on the pyrazole and one on the para‑phenyl position—provides orthogonal derivatization handles . This bifunctional nature enables, for example, the attachment of a fluorescent dye or biotin tag to the phenyl amino group while retaining the pyrazole amino group for target engagement. Such selective functionalization is not possible with the phenyl, 4‑chlorophenyl, or 4‑methylphenyl analogs, which lack the second reactive amine [3][4][5].

Fused Heterocyclic Library Synthesis

As a 5‑amino‑4‑carbonitrile‑substituted pyrazole, this compound serves as a versatile precursor for the synthesis of pyrazolo[3,4‑d]pyrimidines, pyrazolo[1,5‑a]pyrimidines, and other fused heterocycles [6]. The para‑aminophenyl group can be further elaborated or used to introduce additional diversity, expanding the accessible chemical space compared to simpler analogs . The compound is available from commercial suppliers with purity ≥95%, facilitating its use in high-throughput synthesis workflows .

Pyrazole-Derived NSAID Analog Development

The broader class of 5‑amino‑1‑phenyl‑4‑pyrazolecarbonitriles has been disclosed in patents as possessing anti‑inflammatory activity in warm‑blooded animals at doses of 5–250 mg/kg/day [7]. While direct comparative data for the 4‑aminophenyl derivative are not publicly available, its distinct physicochemical profile suggests it may offer differentiated pharmacokinetic or safety properties when used as a scaffold in this therapeutic area. Its increased hydrogen bonding capacity could also modulate COX selectivity.

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